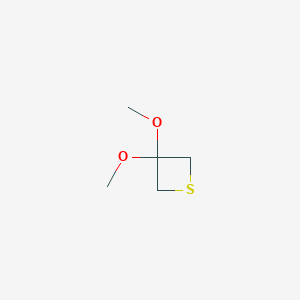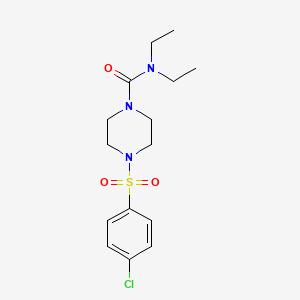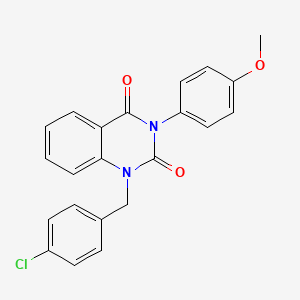
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Antitumor Properties
Quinazoline-2,4-dione derivatives have been identified to possess significant antitumor properties. A study by Zhou, Xie, and Liu (2013) developed an improved synthesis method for these derivatives, revealing that certain compounds significantly inhibited the growth of multiple human tumor cell lines. The structure-activity relationship analysis indicated that the chlorophenethylureido substituent was crucial for optimal activity, particularly in o-chlorophenethylurea derivatives (Zhou et al., 2013).
Herbicidal Activity
Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives to explore new herbicides. These compounds exhibited broad-spectrum weed control and excellent crop selectivity, showing better performance than mesotrione, a commercial herbicide. The structure-activity relationship study suggested the quinazoline-2,4-dione motif significantly impacts herbicide activity (Wang et al., 2014).
Structural and Molecular Studies
Research into the synthesis, crystal, and molecular structure of quinazoline-2,4-dione derivatives has provided insights into their potential interactions with proteins, contributing to the development of targeted therapies. Wu et al. (2022) synthesized and characterized a derivative, highlighting its favorable interaction with the SHP2 protein, suggesting its potential in targeted cancer therapy (Wu et al., 2022).
Green Chemistry Synthesis
A notable advancement in the synthesis of quinazoline-2,4-dione derivatives emphasizes environmental sustainability. Rajesh et al. (2011) described an L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones in water, showcasing the method's high atom economy and absence of extraction and chromatographic purification steps. This approach represents a significant contribution to green chemistry practices (Rajesh et al., 2011).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of quinazoline-2,4-dione derivatives have also been directed toward antimicrobial and antifungal applications. Malik et al. (2011) investigated fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV in cultured Mycobacterium smegmatis, showing that diones exhibit promising activity against mycobacteria, potentially guiding new treatments for bacterial infections (Malik et al., 2011).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-28-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUMXOCRTDICII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

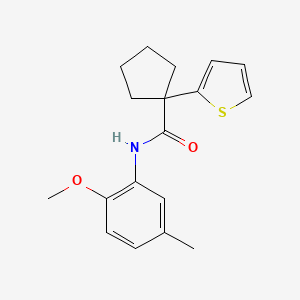
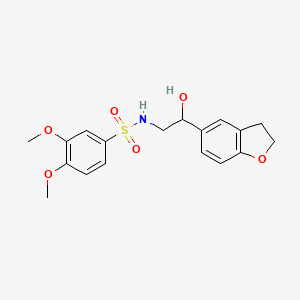
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
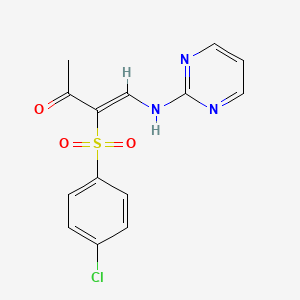

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)


